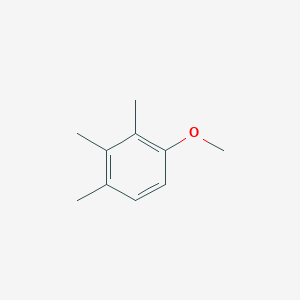
1-Nitro-4-(1-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethenyl group (-C6H5CH=CH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(1-phenylethenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield amines, such as 4-(1-phenylethenyl)aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are often used.
Substitution: Reactions typically involve electrophiles like halogens (e.g., bromine) or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
1-Nitro-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(1-phenylethenyl)benzene involves its interaction with molecular targets through its nitro and phenylethenyl groups. The nitro group can participate in redox reactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
(E)-4-Nitrostilbene: Similar in structure but differs in the position of the nitro group.
1-Nitro-4-(2-phenylethyl)benzene: Another derivative with a different substituent on the benzene ring.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethenyl group.
Uniqueness: 1-Nitro-4-(1-phenylethenyl)benzene is unique due to the specific positioning of its nitro and phenylethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
22057-84-7 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-nitro-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-10H,1H2 |
Clé InChI |
PRHBHZURLGKFKE-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



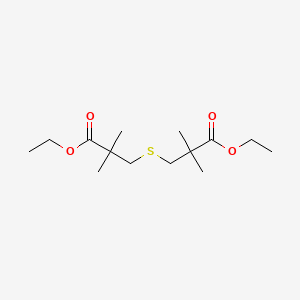


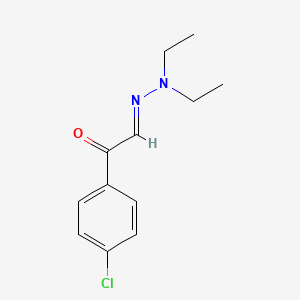
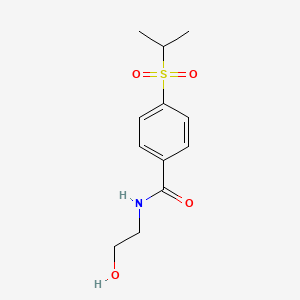
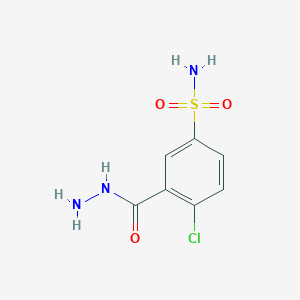
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
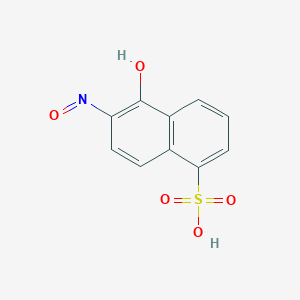
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
